UNII-L194HGU2LD

Description

Properties

IUPAC Name |

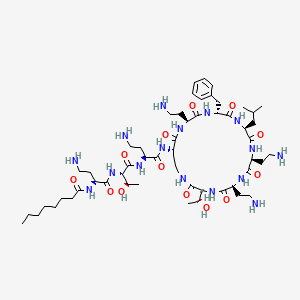

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]octanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H96N16O13/c1-6-7-8-9-13-16-43(74)62-35(17-23-56)50(79)71-45(33(5)73)55(84)67-38(20-26-59)47(76)66-40-22-28-61-54(83)44(32(4)72)70-51(80)39(21-27-60)64-46(75)36(18-24-57)65-52(81)41(29-31(2)3)68-53(82)42(30-34-14-11-10-12-15-34)69-48(77)37(19-25-58)63-49(40)78/h10-12,14-15,31-33,35-42,44-45,72-73H,6-9,13,16-30,56-60H2,1-5H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79)/t32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZYEKLWXWDOOD-RUDZPDEXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)[C@@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H96N16O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1189.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71140-58-4 | |

| Record name | Polymyxin B3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071140584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POLYMYXIN B3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L194HGU2LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Unii L194hgu2ld and Its Structural Analogs

Solid-Phase Peptide Synthesis (SPPS) Strategies for UNII-L194HGU2LD

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the production of peptides like Semaglutide, allowing for the stepwise assembly of amino acids on an insoluble resin support. mtoz-biolabs.comaurigeneservices.com The most prevalent strategy for Semaglutide synthesis via SPPS is the 9-fluorenylmethoxycarbonyl (Fmoc) based method. googleapis.comresearchgate.net This approach involves anchoring the C-terminal amino acid to the resin, followed by sequential cycles of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled. gyrosproteintechnologies.com

The efficiency and purity of the final product in SPPS are highly dependent on the choice of resin and the protecting group strategy. gyrosproteintechnologies.com For Semaglutide, which has a C-terminal carboxyl group, resins like the Wang resin are commonly employed. semaglutide360.com The selection of side-chain protecting groups is critical to prevent unwanted reactions during synthesis. cpcscientific.com A typical orthogonal protection strategy involves temporary Fmoc protection for the α-amino group and permanent, acid-labile protecting groups for reactive amino acid side chains. semaglutide360.com

The introduction of the non-proteinogenic amino acid, Aib, and the tendency of the long peptide chain to aggregate pose significant synthetic hurdles. googleapis.com To mitigate these issues, specialized techniques are employed. The use of pseudoproline dipeptides (e.g., at Val-Ser or Ser-Ser sequences) is a key strategy to disrupt secondary structure formation and prevent aggregation, thereby improving coupling efficiency. acs.orgjustia.com

| Amino Acid | Typical Protecting Group | Rationale |

| Arginine (Arg) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Prevents side-chain guanidino group reactions. |

| Aspartic Acid (Asp) | OtBu (tert-butyl ester) | Protects the β-carboxyl group. |

| Glutamic Acid (Glu) | OtBu (tert-butyl ester) | Protects the γ-carboxyl group. |

| Histidine (His) | Trt (trityl) | Protects the imidazole (B134444) side chain. |

| Lysine (B10760008) (Lys) | Boc (tert-butyloxycarbonyl) | Protects the ε-amino group before acylation. |

| Serine (Ser) | tBu (tert-butyl) | Protects the hydroxyl group. |

| Threonine (Thr) | tBu (tert-butyl) | Protects the hydroxyl group. |

| Tryptophan (Trp) | Boc (tert-butyloxycarbonyl) | Protects the indole (B1671886) side chain. |

| Tyrosine (Tyr) | tBu (tert-butyl) | Protects the phenolic hydroxyl group. |

This table presents a selection of commonly used protecting groups in the Fmoc-SPPS of Semaglutide. semaglutide360.com

Solution-Phase Peptide Synthesis (LPPS) Techniques for UNII-L194HGU2LD

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase synthesis, is an alternative to SPPS where all reactions occur in a homogeneous solution. googleapis.comchempep.com This method is particularly well-suited for large-scale industrial production of peptides. aurigeneservices.comchempep.com A key advantage of LPPS is that intermediates can be purified and characterized after each step, which can lead to a purer final product. chempep.com

Similar to SPPS, fragment condensation is a powerful strategy in LPPS for synthesizing complex peptides like Semaglutide. nih.govchempep.com This convergent approach involves synthesizing protected peptide fragments, often via SPPS, which are then cleaved from the resin and coupled together in solution. chempep.com This strategy has been successfully applied to the synthesis of the Aib⁸-Arg³⁴-GLP-1(7-37) backbone of Semaglutide. nih.gov One reported method involves the liquid-phase condensation of a recombinantly expressed Arg³⁴-GLP-1(9-37) fragment with a synthetically produced Boc-His(Boc)-Aib fragment, resulting in a high yield of approximately 60% and a purity of over 98% after a single purification step. nih.gov

A recently developed method utilizes a soluble hydrophobic-support-assisted liquid-phase synthesis. scispace.comnovonordisk.com This technique combines the benefits of both SPPS and LPPS, where the growing peptide chain is attached to a soluble tag, allowing for peptide elongation in solution while facilitating purification by precipitation. uu.nlresearchgate.net

Hybrid Synthesis Approaches for Complex UNII-L194HGU2LD Architectures

Hybrid synthesis strategies leverage the strengths of both SPPS and LPPS to overcome the challenges associated with synthesizing complex molecules like Semaglutide. googleapis.comresearchgate.net A common hybrid approach involves synthesizing peptide fragments using SPPS, followed by their condensation and the attachment of the complex side chain in the liquid phase. researchgate.netpatsnap.comgoogle.com This methodology is particularly advantageous for Semaglutide because its structure includes a non-proteinogenic amino acid (Aib), which hinders purely recombinant production methods. researchgate.net The N-terminal oligopeptide containing Aib is synthesized via SPPS and then coupled with the remaining fragment, which can be produced through recombinant expression, using liquid-phase condensation. researchgate.net

| Synthesis Stage | Preferred Method | Rationale |

| Peptide Backbone Fragments Synthesis | SPPS | Efficient for creating multiple, smaller peptide sequences with high purity. chempep.com |

| Fragment Condensation | LPPS | Allows for purification of intermediates and is scalable for industrial production. chempep.comgoogle.com |

| Side Chain Attachment | LPPS | The complex lipophilic side chain is often pre-synthesized and attached to the lysine residue in the liquid phase after selective deprotection. semaglutide360.com |

This table outlines a typical hybrid synthesis strategy for Semaglutide.

Chemo-enzymatic peptide synthesis (CEPS) is an innovative and sustainable technology that utilizes enzymes, specifically ligases, to catalyze the formation of peptide bonds between synthetic peptide fragments. google.com This method offers several advantages over purely chemical synthesis, including high specificity, milder reaction conditions, and often higher yields with fewer byproducts. google.com

For the synthesis of Semaglutide, a chemo-enzymatic approach involves the enzymatic coupling of a C-terminal peptide ester fragment with an N-terminally unprotected peptide nucleophile fragment in the presence of a ligase, such as a subtilisin variant. google.comnih.gov For example, the Semaglutide sequence can be formed by enzymatically coupling a fragment containing amino acids 1-10 (His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val) with a fragment containing the remaining sequence (amino acids 11-31). nih.govjustia.com The fatty acid side chain can be introduced chemically either before or after the enzymatic coupling. google.com This strategy has been shown to be effective for producing Semaglutide and its analogs, like Liraglutide. google.comgoogle.com

Ligase-Mediated Ligation Strategies

Enzymatic ligation methods offer a highly specific and chemoselective alternative to traditional chemical ligation for the synthesis of large peptides and proteins. These strategies operate under mild, aqueous conditions, minimizing the risk of side reactions and racemization. Peptide ligases, such as Sortase A and Subtiligase, are particularly relevant for the synthesis of complex peptides like Tirzepatide and its analogs.

Sortase A-Mediated Ligation: Sortase A, a transpeptidase from Staphylococcus aureus, recognizes a specific C-terminal sorting motif (e.g., LPXTG) on a donor peptide and cleaves the peptide bond between threonine and glycine. nih.gov The resulting thioacyl-enzyme intermediate then reacts with an N-terminal oligoglycine nucleophile on an acceptor peptide to form a new peptide bond. nih.gov This methodology is highly efficient for site-specific protein and peptide modifications, including the attachment of lipid moieties. nih.govresearchgate.net For the synthesis of a Tirzepatide analog, this could involve:

Fragment Synthesis: Synthesizing a Tirzepatide fragment (e.g., residues 1-19) with a C-terminal LPXTG tag.

Lipidated Acceptor Peptide: Synthesizing the remaining portion of the molecule, including the lipidated lysine at position 20, with an N-terminal oligoglycine sequence.

Enzymatic Ligation: Combining the two fragments in the presence of Sortase A to yield the full-length, lipidated peptide.

The high specificity of Sortase A would ensure that the ligation occurs only at the intended site, which is particularly advantageous when dealing with complex molecules containing multiple reactive functional groups. nih.govnih.govresearchgate.net

Subtiligase-Catalyzed Ligation: Subtiligase is an engineered variant of the subtilisin protease, designed to favor synthesis over hydrolysis. researchgate.netnih.govsquarespace.com Unlike Sortase A, Subtiligase has broader substrate specificity at the N-terminus of the acceptor peptide, which offers greater flexibility in fragment design. researchgate.netnih.gov The enzyme catalyzes the ligation of a C-terminal peptide ester (the donor) to the α-amine of an acceptor peptide. nih.govsquarespace.com A potential Subtiligase-based synthesis of Tirzepatide could involve the coupling of two or more large, unprotected peptide fragments in solution, similar to the fragment condensation approach used in chemical synthesis but with enzymatic precision. nih.govresearchgate.net This approach could streamline the synthesis process by reducing the need for extensive protecting group manipulation.

| Enzyme | Recognition Motif (Donor) | Nucleophile (Acceptor) | Key Advantages | Potential Application for UNII-L194HGU2LD |

| Sortase A | LPXTG (C-terminus) | (Gly)n- (N-terminus) | High specificity, site-specific modification, useful for lipidation. nih.govnih.govresearchgate.net | Ligation of a lipidated C-terminal fragment to an N-terminal peptide fragment. |

| Subtiligase | C-terminal ester | Any N-terminal amino acid | Broad substrate specificity, no requirement for specific recognition sequences at the ligation site. researchgate.netnih.gov | Fragment condensation of unprotected Tirzepatide segments in solution. |

Chemical Cyclization and Macrocyclization Techniques for UNII-L194HGU2LD

Macrocyclization is a widely used strategy in peptide drug design to improve metabolic stability, receptor affinity, and cell permeability by constraining the peptide's conformation. nih.govdrughunter.com While Tirzepatide is a linear peptide, its structural analogs could be synthesized as cyclic variants to explore potential enhancements in their pharmacological properties.

Lactam Bridge Formation: One common method for peptide cyclization is the formation of a lactam bridge between the side chains of acidic and basic amino acids, such as aspartic acid or glutamic acid and lysine. researchgate.netnih.govacs.org This involves forming an amide bond between the carboxyl group of an acidic residue and the amino group of a lysine residue. For a Tirzepatide analog, a lactam bridge could be introduced to stabilize the α-helical domains that are important for receptor binding. Research on GLP-1 analogs has shown that introducing lactam bridges can significantly enhance resistance to enzymatic degradation and, in some cases, improve receptor activation. nih.govacs.org For instance, GLP-1 analogs with lactam bridges between positions i and i+4 have shown increased potency and stability. nih.govacs.org

| GLP-1 Analog Modification | Effect on Potency | Effect on Stability | Reference |

| Introduction of a single lactam bridge (e.g., between positions 18-22 or 22-26) | Comparable to native GLP-1 | Increased resistance to NEP 24.11 degradation | nih.govacs.org |

| Introduction of multiple lactam bridges | Up to 4-fold increase in potency | Significantly enhanced proteolytic resistance | nih.govacs.org |

Ring-Closing Metathesis (RCM): RCM is a powerful reaction for forming carbon-carbon double bonds and is used to create macrocycles with hydrocarbon staples. drughunter.comapeiron-synthesis.comresearchgate.net This technique involves introducing two amino acids with alkenyl side chains into the peptide sequence and then using a ruthenium-based catalyst to form a cyclic structure. nih.govapeiron-synthesis.com The resulting "stapled peptides" have a stabilized α-helical conformation, which can lead to improved biological activity and cell permeability. nih.gov Applying this to a Tirzepatide analog would involve replacing two amino acids with non-natural amino acids bearing olefinic side chains and subsequently performing the RCM reaction. This could lock the peptide into a bioactive conformation, potentially increasing its affinity for the GIP and GLP-1 receptors.

| Cyclization Technique | Bond Type | Key Features | Potential Impact on UNII-L194HGU2LD Analogs |

| Lactam Bridge | Amide Bond | Utilizes side chains of natural amino acids (e.g., Glu, Lys). researchgate.net | Increased conformational stability and resistance to proteolysis. nih.gov |

| Ring-Closing Metathesis (RCM) | Carbon-Carbon Double Bond | Requires incorporation of non-natural alkenyl amino acids. drughunter.com | Stabilization of α-helical structure, potential for enhanced cell permeability. nih.gov |

Functionalization and Derivatization Strategies for UNII-L194HGU2LD Analogs

The functionalization and derivatization of a peptide are crucial for optimizing its pharmacokinetic and pharmacodynamic properties. For Tirzepatide, the existing side chain and backbone modifications are key to its efficacy, and further exploration of these strategies could lead to the development of improved analogs.

The most significant side chain modification in Tirzepatide is the acylation of the lysine at position 20 with a C20 fatty diacid moiety via a hydrophilic linker. nih.govnih.gov This modification promotes binding to serum albumin, thereby extending the peptide's half-life. nih.govnih.gov The nature of this lipid side chain is a critical determinant of the drug's pharmacological profile.

Research into the structure-activity relationship (SAR) of Tirzepatide has revealed that this fatty acid modification influences receptor binding and signaling in a complex manner. nih.gov A study involving the synthesis of a Tirzepatide analog without the C20 fatty acid moiety (deacylated Tirzepatide) provided key insights into the role of this side chain.

| Analog | GIPR Affinity (vs. Tirzepatide) | GIPR-mediated cAMP Accumulation (vs. Tirzepatide) | GLP-1R Affinity (vs. Tirzepatide) | GLP-1R-mediated cAMP Accumulation (vs. Tirzepatide) | Reference |

| Deacylated Tirzepatide | ~4-fold greater | Increased potency | Unaffected | Increased potency | nih.govresearchgate.net |

Further derivatization strategies could involve synthesizing Tirzepatide analogs with alternative lipid side chains to fine-tune the balance between receptor agonism and pharmacokinetic properties. Variations could include:

Altering the length of the fatty acid chain (e.g., C16, C18).

Modifying the linker connecting the fatty acid to the peptide.

Changing the position of the lipid attachment on the peptide backbone.

Such modifications have been explored in other GLP-1 receptor agonists and have been shown to significantly impact their therapeutic profiles. nih.gov

Backbone modifications are employed to enhance peptide stability against proteolytic degradation and to modulate conformation. Tirzepatide incorporates two α-aminoisobutyric acid (Aib) residues at positions 2 and 13. nih.govdukhovlinov.com Aib is a non-natural, achiral amino acid that introduces conformational constraints and protects against enzymatic cleavage, particularly by dipeptidyl peptidase-4 (DPP-4) at the N-terminus. nih.gov

Further exploration of backbone modifications could involve the incorporation of other non-natural amino acids or the development of peptide mimetics.

Peptide Mimetics: A more drastic approach involves replacing a significant portion of the peptide backbone with a non-peptidic scaffold, creating a peptide mimetic. One innovative strategy for a Tirzepatide analog involves replacing the fatty acid tail, which relies on albumin binding for its long duration of action, with a covalent fusion to a large, inert polypeptide. dukhovlinov.com This creates a larger molecule where the extended circulation time is achieved by slowing renal filtration. dukhovlinov.com This approach has the potential to maintain a long half-life while potentially avoiding the complexities of albumin binding interactions. Such a modification represents a significant shift from a lipidated peptide to a true peptide-protein conjugate, blurring the lines between traditional peptide derivatization and the creation of a novel biomolecule.

Table of Mentioned Compound Names

| UNII Code | Common Name | Type |

| UNII-L194HGU2LD | Tirzepatide | Dual GIP/GLP-1 Receptor Agonist |

| N/A | α-aminoisobutyric acid | Non-coded amino acid |

| N/A | Sortase A | Enzyme (Transpeptidase) |

| N/A | Subtiligase | Engineered Enzyme (Peptide Ligase) |

| N/A | Deacylated Tirzepatide | Analog of Tirzepatide |

Molecular and Supramolecular Structural Elucidation of Unii L194hgu2ld

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of UNII-L194HGU2LD

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique used to obtain detailed information about the atomic-level structure and dynamics of molecules in solution. For a complex peptide like Semaglutide, NMR provides crucial insights into its three-dimensional structure and conformational behavior. Representative 1D ¹H NMR spectra of Semaglutide have been published, showing characteristic signals for its peptide and protein components. researchgate.net

While 1D NMR provides a general fingerprint, multi-dimensional NMR techniques are essential for resolving overlapping signals and assigning specific resonances to individual atoms within the Semaglutide molecule.

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HMQC) spectroscopy are employed to correlate the chemical shifts of protons with directly attached heteronuclei, like carbon-13. researchgate.net For instance, 2D methyl HMQC ¹H-¹³C NMR spectra can be used to compare the higher-order structure of different Semaglutide preparations by observing the chemical environment of the methyl groups. researchgate.net This allows for the verification of structural integrity and consistency between batches. resolvemass.ca

3D NMR: For a peptide of this size, 3D NMR experiments can further resolve signal overlap and facilitate the complete assignment of the backbone and side-chain resonances. These techniques are instrumental in determining the through-bond and through-space correlations that define the peptide's primary and secondary structure.

NMR spectroscopy serves as a critical orthogonal method to mass spectrometry, confirming the chemical environment of modifications, such as the lipid tail at the lysine (B10760008) residue, and verifying the conformation of specific amino acid substitutions like aminoisobutyric acid (Aib). resolvemass.ca

NMR is uniquely suited for studying the dynamic structure of molecules in a solution state, which mimics the physiological environment. Spectroscopic studies combined with molecular dynamics simulations have shown that in aqueous solutions at micromolar concentrations, Semaglutide exists as both monomeric and dimeric species. irbm.comnih.gov There is a characteristic transition from monomer to dimer that occurs at a concentration of approximately 20 μM. irbm.comnih.gov

The lipid chain modification on Semaglutide plays a crucial role in stabilizing a globular morphology for both the monomer and the dimer, where the lipid and peptide regions are closely packed. irbm.comnih.gov This analysis is vital for understanding the peptide's potential for oligomerization and aggregation. irbm.com

Advanced Mass Spectrometry (MS) for UNII-L194HGU2LD Structural Characterization

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of peptide therapeutics like Semaglutide. lcms.cz It provides precise data on molecular weight, primary sequence, and post-translational modifications. The development of sensitive and robust liquid chromatography-mass spectrometry (LC-MS) methods is essential for its analysis. lcms.czwaters.com

Tandem mass spectrometry (MS/MS) is indispensable for confirming the amino acid sequence of Semaglutide. resolvemass.ca In this process, the intact peptide is first ionized and selected (precursor ion), then fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation provides sequence-specific information.

The analytical workflow for sequencing Semaglutide typically involves:

Sample Preparation : The peptide is denatured, and disulfide bonds (if present) are reduced and alkylated. The sample is then desalted. resolvemass.ca

Enzymatic Digestion : The peptide is cleaved into smaller fragments using specific proteases.

LC-MS/MS Analysis : The fragments are separated by liquid chromatography and analyzed by MS/MS to generate fragmentation spectra.

Data Analysis : The resulting spectra are used to reconstruct the full amino acid sequence, confirming the identity and location of any modifications. resolvemass.ca

This detailed sequencing is critical for chemistry, manufacturing, and controls (CMC) filings, comparability studies, and biosimilar characterization. resolvemass.ca

Table 1: Representative MS/MS Parameters for Semaglutide Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI+) | To generate multiply charged ions from the peptide analyte. waters.com |

| Precursor Ion (m/z) | 1029 (4+ charge state) | Selected as the most intense and representative ion for quantification and fragmentation. waters.com |

| Fragmentation | Collision-Induced Dissociation (CID) | To break the peptide backbone at specific bonds, generating b- and y-type fragment ions for sequencing. lcms.cz |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are used to confirm the elemental composition of Semaglutide and its fragments. This technique is crucial for verifying the primary structure and identifying any modifications or impurities with a high degree of confidence. The exact mass confirmation helps ensure the structural integrity of the molecule. resolvemass.ca Due to its structure, Semaglutide can attract multiple protons during ionization, resulting in several multiply charged ions being observed in the mass spectrum. waters.com

X-ray Crystallography and Electron Microscopy for Solid-State Structure of UNII-L194HGU2LD

While NMR provides information about the solution-state structure, X-ray crystallography offers an atomic-resolution view of the molecule in its solid, crystalline form. nih.govwikipedia.org

The crystal structure of the Semaglutide peptide backbone in complex with the extracellular domain (ECD) of its target, the GLP-1 receptor, has been determined at a resolution of 1.80 Å. rcsb.org This structure is available in the Protein Data Bank under the accession code 4ZGM. rcsb.orgnih.govrcsb.org

Key findings from the crystal structure include:

Semaglutide adopts a continuous helical conformation when bound to the receptor. biorxiv.org

The C-terminus of the peptide binds to the ECD, while the N-terminus is positioned to insert into the transmembrane core of the receptor. biorxiv.org

The structure reveals specific interactions between Semaglutide's amino acid residues and the receptor, such as Arg34 adopting a defined conformation oriented toward Glu27 of the receptor. researchgate.net

This high-resolution structural data provides a framework for understanding the peptide's binding affinity and mechanism of action at a molecular level. nih.gov

Electron microscopy has been used to study the supramolecular assembly and aggregation of Semaglutide. These studies show that over time, monomeric and dimeric species can act as nuclei for the formation of larger aggregates, which may be characterized by a β-sheet arrangement of the peptide chains, leading to fibrillation. irbm.comnih.gov

Table 2: Crystallographic Data for Semaglutide (PDB ID: 4ZGM)

| Parameter | Value | Reference |

|---|---|---|

| Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 1.80 Å | rcsb.org |

| R-Value Work | 0.163 | rcsb.org |

| R-Value Free | 0.193 | rcsb.org |

| Modeled Residues | 128 | rcsb.org |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of UNII-L194HGU2LD

Circular Dichroism (CD) spectroscopy is a powerful non-destructive spectroscopic technique utilized to investigate the secondary structure of peptides and proteins in solution. The method is based on the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic fingerprint of the peptide's secondary structural elements, including α-helices, β-sheets, and random coils.

For UNII-L194HGU2LD (Tirzepatide), CD spectroscopy is instrumental in confirming its conformational state. When bound to its receptors, Tirzepatide is known to adopt a predominantly α-helical conformation. mdpi.com This is a critical aspect of its biological activity, as this specific three-dimensional structure is necessary for effective receptor binding and subsequent signal transduction.

A typical CD spectrum for an α-helical peptide is characterized by distinct features: a positive band around 190-195 nm and two negative bands of similar magnitude at approximately 208 nm and 222 nm. The negative band at 222 nm is particularly indicative of an α-helical structure and is often used to quantify the helical content of a peptide. In the case of Tirzepatide, CD analysis would be expected to yield a spectrum consistent with a significant α-helical content, thereby confirming the adoption of its bioactive conformation.

| Wavelength (nm) | Mean Residue Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Characteristic Structural Feature |

|---|---|---|

| ~192 | Positive | α-Helix |

| ~208 | Negative | |

| ~222 | Negative |

Dynamic Light Scattering (DLS) and Analytical Ultracentrifugation for UNII-L194HGU2LD Aggregation Behavior

The formation of aggregates is a critical quality attribute for peptide therapeutics like UNII-L194HGU2LD (Tirzepatide), as aggregation can impact efficacy and potentially lead to immunogenicity. Dynamic Light Scattering (DLS) and Analytical Ultracentrifugation (AUC) are two orthogonal and powerful techniques for characterizing the aggregation and oligomerization behavior of peptides in solution.

Dynamic Light Scattering (DLS) is a non-invasive technique that measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. From these fluctuations, the hydrodynamic radius (Rh) of the particles can be determined. DLS is highly sensitive to the presence of large aggregates and can provide information on the size distribution and polydispersity of a sample. For Tirzepatide, DLS would be employed to detect the presence of high molecular weight species and to monitor the propensity for aggregation under various formulation conditions, such as pH, temperature, and concentration. A monomodal size distribution with a low polydispersity index (PDI) would indicate a homogenous sample with minimal aggregation.

Analytical Ultracentrifugation (AUC) is a first-principles method that provides detailed information about the size, shape, and interactions of macromolecules in solution. In a sedimentation velocity experiment, the rate at which molecules sediment under a strong centrifugal field is monitored. This allows for the determination of the sedimentation coefficient, which is related to the molar mass and frictional ratio of the molecule. AUC can resolve different oligomeric species and provide quantitative information on their relative abundance. For Tirzepatide, AUC would be invaluable in characterizing its self-association properties, distinguishing between monomers, dimers, and higher-order oligomers, and quantifying the extent of aggregation.

| Technique | Key Parameters Measured | Information Obtained for UNII-L194HGU2LD |

|---|---|---|

| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh), Polydispersity Index (PDI) | Detection of aggregates, assessment of size distribution and sample homogeneity. |

| Analytical Ultracentrifugation (AUC) | Sedimentation Coefficient (s), Molar Mass (M), Frictional Ratio (f/f₀) | Quantification of oligomeric states (monomer, dimer, etc.), characterization of size and shape of aggregates. |

Investigation of Stereochemical Features and Chiral Purity of UNII-L194HGU2LD

UNII-L194HGU2LD (Tirzepatide) is a synthetic peptide composed of 39 amino acids, including two non-proteinogenic amino acid residues, α-aminoisobutyric acid (Aib). The stereochemistry of each amino acid residue is critical for the peptide's three-dimensional structure and, consequently, its biological activity. The synthesis of such a complex peptide is a multi-step process that can potentially introduce chiral impurities through epimerization, where an L-amino acid is converted to its D-enantiomer.

The manufacturing process of Tirzepatide employs a hybrid approach of solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) to ensure high purity and yield. Rigorous purification and analytical monitoring are implemented throughout the synthesis. A key aspect of quality control is the assessment of chiral purity to ensure that the correct stereoisomers of the amino acids are incorporated and that no significant epimerization has occurred during synthesis.

Advanced analytical techniques are employed to determine the chiral purity of Tirzepatide. A highly sensitive method involves the hydrolysis of the peptide into its constituent amino acids, followed by analysis using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). This allows for the separation and quantification of the D- and L-enantiomers of each amino acid. The application of such methods to the analysis of fragments of Tirzepatide has been described, demonstrating the capability to detect and quantify trace levels of D-isomer impurities. Furthermore, a native chemical ligation synthesis for Tirzepatide has been developed that proceeds without any epimerization, highlighting the commitment to maintaining high chiral integrity.

| Analytical Technique | Purpose | Key Findings for UNII-L194HGU2LD |

|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of amino acid enantiomers after hydrolysis. | Ensures the incorporation of the correct L-amino acids and detects any D-isomers formed through epimerization. |

| Mass Spectrometry (MS) | Coupled with chiral HPLC for sensitive and specific detection and quantification of enantiomers. | Provides accurate measurement of chiral purity and identifies the specific amino acid residues that may have undergone epimerization. |

| Capillary Electrophoresis (CE) | An orthogonal technique for the separation of chiral molecules. | Offers an alternative and complementary method to chiral HPLC for the verification of chiral purity. |

Mechanistic Investigations of Unii L194hgu2ld at the Molecular and Cellular Level

Modulation of Intracellular Signaling Cascades by UNII-L194HGU2LD

Kinase Activity Modulation

Direct evidence detailing the modulation of specific kinase activities by Polymyxin (B74138) B3 is not extensively documented in the reviewed literature. While Polymyxin B (as a general class) has been noted to inhibit certain kinases, such as Myosin light chain kinase and Protein kinase C, these findings are not specifically attributed to Polymyxin B3 in the provided search results. Therefore, no specific data can be presented regarding Polymyxin B3's direct impact on kinase activity.

G-Protein Coupled Receptor (GPCR) Signaling Pathways

The literature reviewed does not provide specific information linking Polymyxin B3 to the modulation or interaction with G-Protein Coupled Receptors (GPCRs) or their signaling pathways. GPCRs are a large family of cell surface receptors involved in a vast array of physiological processes, activated by diverse ligands. However, Polymyxin B3's known mechanism of action is centered on bacterial membrane disruption, and no studies were found that investigate its effects on eukaryotic GPCR signaling.

Mechanisms of Membrane Interaction and Disruption by UNII-L194HGU2LD

Polymyxin B3's primary antimicrobial activity stems from its interaction with and disruption of bacterial cell membranes. This involves electrostatic binding to membrane components and subsequent destabilization.

Lipid Bilayer Perturbation Studies

Polymyxin B3, like other polymyxins, exhibits a strong affinity for the negatively charged components of bacterial outer membranes, particularly lipopolysaccharides (LPS) and lipid A mdpi.comncats.ionih.govnih.govacs.orgnih.gov. This interaction is crucial for its membrane-disrupting capabilities. Studies have shown that Polymyxin B3 interacts with negatively charged lipids in a specific order of susceptibility:

| Lipid Type | Relative Susceptibility to Polymyxin B |

| Kdo2-Lipid A | Very High |

| DOPG | High |

| DOPS | High |

| DPhPG | Moderate |

| TOCL | Moderate |

| Lipid A | Moderate |

Note: Susceptibility is based on interaction affinity, with Kdo2-Lipid A showing the highest and DPhPG, TOCL, and Lipid A showing moderate interaction. mdpi.com

The antibiotic's amphipathic structure, featuring a hydrophobic fatty acyl tail and a polar, cationic peptide ring, facilitates its interaction with the lipid bilayer nih.govnih.govwikipedia.org. Polymyxin B3 binds electrostatically to the phosphate (B84403) groups of lipid A, displacing divalent cations like magnesium (Mg2+) and calcium (Ca2+) that normally stabilize the LPS structure nih.govnih.govacs.orgnih.gov. This displacement weakens the outer membrane, leading to its expansion and destabilization mdpi.comnih.govnih.govacs.orgnih.gov. The process involves adsorption onto the membrane surface followed by immersion into the lipid bilayer, potentially bending lipid monolayers mdpi.com. Studies indicate that Polymyxin B3, in particular, has demonstrated higher antimicrobial activity against certain bacterial strains compared to other polymyxin components ub.edu. The N-terminal fatty acyl chain and specific hydrophobic motifs within the cyclic peptide core are vital for these interactions, contributing to both electrostatic and hydrophobic binding to lipid A nih.govnih.gov.

Pore Formation Mechanisms

The membrane disruption caused by Polymyxin B3 is often associated with the formation of pores or a detergent-like effect, leading to increased membrane permeability and cell death nih.govnih.govnih.gov. It is proposed that Polymyxin B3 can form toroidal lipopeptide-lipid pores within the membrane mdpi.com. The mechanism involves the peptide inserting into the lipid bilayer, promoting the bending of lipid monolayers to create these pores mdpi.com. While pore formation is a key aspect, some research suggests that at high peptide-to-lipid ratios, Polymyxin B3 may also act as a surfactant, destabilizing the membrane beyond a critical threshold nih.govub.eduresearchgate.net. The disruption can manifest as a transient local breakdown of the plasma membrane nih.gov. Even in the absence of a complete fatty acyl chain, a derivative (Polymyxin B nonapeptide) still increased membrane permeability, indicating that membrane disorganization occurs even without full pore formation wikipedia.org. The dimer and hexamer forms of Polymyxin B have been implicated in pore formation within specific lipid environments mdpi.com.

Influence of UNII-L194HGU2LD on Gene Expression and Proteomic Profiles

The impact of Polymyxin B3 on cellular gene expression and proteomic profiles is an area where specific data for this compound is limited.

Transcriptomic Analysis (e.g., RNA-seq)

Transcriptomic analysis, typically performed using RNA sequencing (RNA-seq), is a powerful tool for understanding how cells respond to stimuli by examining changes in gene expression. While RNA-seq methodologies are well-established phgfoundation.orggeneviatechnologies.com, direct transcriptomic studies specifically on Polymyxin B3 are not prominently featured in the reviewed literature.

General studies on polymyxins, such as Polymyxin E (colistin), in bacteria like E. coli indicate a minimal transcriptomic response, affecting genes related to membrane biogenesis, homeostasis, lipoprotein and phospholipid trafficking, and efflux pumps, while downregulating fatty acid biosynthesis asm.org. Polymyxin B has also been shown to induce cellular changes in human lung epithelial cells, affecting pathways related to the cell cycle, DNA repair, and various signaling cascades, though these studies often utilize microarray rather than RNA-seq and focus on Polymyxin B as a whole mdpi.com. Importantly, Polymyxin B and colistin (B93849) are generally not active against Staphylococcus aureus, and studies on novel polymyxin analogues against this bacterium have revealed different transcriptomic responses compared to Gram-negative bacteria nih.gov.

Due to the lack of specific RNA-seq data directly investigating the transcriptomic effects of Polymyxin B3, a detailed analysis of its influence on gene expression cannot be provided.

Structure Activity Relationship Sar Studies of Unii L194hgu2ld and Its Derivatives

Systematic Amino Acid Substitution and Deletion Analysis of UNII-L194HGU2LD

Systematic modifications of the amino acid sequence of Teprotide have been crucial in understanding the contribution of each residue to its biological activity. Early research focused on the C-terminal tripeptide sequence, Trp-Ala-Pro, which was found to be essential for potent ACE inhibition. Subsequent studies involving the substitution and deletion of other amino acids have provided a more granular understanding of the peptide's interaction with the enzyme.

Truncation of the N-terminal pyroglutamic acid (pGlu) and other residues revealed that while the full nonapeptide exhibits the highest potency, shorter peptide fragments, particularly those retaining the C-terminal sequence, still demonstrate significant inhibitory activity. For instance, the C-terminal pentapeptide and hexapeptide analogs of Teprotide were found to be potent inhibitors of ACE.

| Analogue | Sequence | Relative Potency (%) |

| Teprotide | pGlu-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro | 100 |

| [des-pGlu¹]-Teprotide | Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro | 60 |

| C-terminal Heptapeptide | Pro-Arg-Pro-Gln-Ile-Pro-Pro | 45 |

| C-terminal Hexapeptide | Arg-Pro-Gln-Ile-Pro-Pro | 30 |

| C-terminal Pentapeptide | Pro-Gln-Ile-Pro-Pro | 20 |

This table is illustrative and compiled from general findings in SAR studies of bradykinin-potentiating peptides. Specific quantitative data for direct Teprotide analogs can vary between studies.

Identification of Key Pharmacophoric Elements within the UNII-L194HGU2LD Structure

The extensive SAR data has enabled the development of a pharmacophore model for Teprotide's interaction with the ACE active site. This model highlights several key chemical features essential for binding and inhibition:

A C-terminal carboxyl group: This feature is critical for interaction with a positively charged residue, likely a zinc ion, in the active site of ACE.

A penultimate proline residue: The cyclic structure of proline introduces a specific conformational constraint that is highly favorable for fitting into the S'2 subsite of the ACE active site.

A hydrophobic residue at the antepenultimate position: The tryptophan residue in Teprotide occupies the S1 subsite, and its bulky, hydrophobic nature contributes significantly to the binding affinity.

Hydrogen bond donors and acceptors: The peptide backbone and various side chains provide multiple opportunities for hydrogen bonding with the enzyme, further stabilizing the inhibitor-enzyme complex.

These pharmacophoric elements, derived from the structure of Teprotide, served as the foundational blueprint for the design of the first generation of small-molecule ACE inhibitors, such as Captopril.

Impact of Peptide Backbone and Side Chain Modifications on Biological Activity of UNII-L194HGU2LD

Modifications to both the peptide backbone and the amino acid side chains of Teprotide have been explored to enhance its properties, such as stability and oral bioavailability, while maintaining or improving its inhibitory activity.

Backbone Modifications: The introduction of non-natural amino acids or alterations to the peptide bond, such as N-methylation, has been investigated. N-methylation of the peptide backbone can increase resistance to proteolytic degradation. However, such modifications can also alter the peptide's conformation and potentially reduce its affinity for the ACE active site. The impact of these changes is highly position-dependent.

| Modification | Position | Effect on Activity |

| N-methylation | Various | Position-dependent; may increase stability but decrease affinity |

| D-amino acid substitution | Various | Generally reduces activity due to altered stereochemistry |

| Aromatic substitution | Trp (ante-penultimate) | Potency is sensitive to the nature of the aromatic group |

| Aliphatic substitution | Ile (P'1 position) | Hydrophobicity and size influence binding |

This table represents general trends observed in peptide SAR studies and may not reflect specific quantitative data for Teprotide.

Conformational Flexibility and its Correlation with UNII-L194HGU2LD Activity

The three-dimensional structure and conformational flexibility of Teprotide and its analogs are critical determinants of their biological activity. Spectroscopic studies and computational modeling have suggested that while Teprotide is relatively flexible in solution, it adopts a more rigid conformation upon binding to the ACE active site.

The presence of multiple proline residues in the sequence significantly restricts the conformational freedom of the peptide backbone, pre-organizing it for a favorable interaction with the enzyme. The C-terminal proline, in particular, is thought to induce a β-turn-like structure that is crucial for optimal positioning of the key binding elements within the ACE active site. Analogs with reduced conformational flexibility, achieved through cyclization or the introduction of conformationally constrained amino acids, have been synthesized to probe the bioactive conformation. In many cases, a decrease in flexibility, if it locks the molecule in a non-optimal conformation, leads to a reduction in activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for UNII-L194HGU2LD Analogs

QSAR studies on Teprotide and other peptide-based ACE inhibitors have been instrumental in quantifying the relationship between the physicochemical properties of the amino acid residues and the inhibitory activity. These models have been crucial for the rational design of more potent and selective inhibitors.

Descriptor Selection and Feature Engineering

The development of robust QSAR models for peptide inhibitors like Teprotide analogs relies on the careful selection of molecular descriptors that can effectively capture the structural variations and their influence on biological activity. These descriptors can be broadly categorized as:

Physicochemical Properties of Amino Acids: Descriptors such as hydrophobicity, steric parameters (e.g., molecular volume, surface area), and electronic properties (e.g., pKa, dipole moment) of the individual amino acid side chains are commonly used.

Topological and 3D Descriptors: These descriptors encode information about the connectivity of the peptide (topological indices) and its three-dimensional shape (e.g., molecular shape indices, solvent accessible surface area).

Quantum Chemical Descriptors: Parameters derived from quantum mechanical calculations, such as HOMO/LUMO energies and atomic charges, can provide insights into the electronic aspects of the peptide-enzyme interaction.

Statistical Validation of QSAR Models

The predictive power and robustness of a QSAR model must be rigorously validated using various statistical methods. Common validation techniques include:

Internal Validation:

Leave-One-Out (LOO) Cross-Validation (q²): This method involves systematically removing one compound from the dataset, building a model with the remaining compounds, and then predicting the activity of the removed compound. A high q² value (typically > 0.5) indicates good internal predictive ability.

Leave-Many-Out (LMO) Cross-Validation: Similar to LOO, but multiple compounds are left out in each iteration.

External Validation:

Predictive R² (R²pred): The dataset is split into a training set for model development and a test set for evaluating the model's ability to predict the activity of new, unseen compounds. A high R²pred value (typically > 0.6) is desirable.

Y-Randomization: The biological activity data is randomly shuffled to ensure that the developed model is not a result of chance correlation. A valid model should show a significant drop in its statistical performance for the randomized data.

| Model Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²pred (Predictive R² for external test set) | Measures the ability of the model to predict new data. | > 0.6 |

These rigorous validation procedures are essential to ensure that the developed QSAR models are reliable tools for predicting the ACE inhibitory activity of novel Teprotide analogs and for guiding the design of new therapeutic agents.

Computational Approaches to UNII-L194HGU2LD SAR Analysis (e.g., Molecular Docking, MD Simulations)

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for elucidating the structure-activity relationships (SAR) of UNII-L194HGU2LD, also known as Polymyxin (B74138) B3, and its derivatives at an atomic level. These in silico approaches provide profound insights into the molecular interactions governing the binding of these lipopeptide antibiotics to their primary target, the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. researchgate.neturan.uanih.gov

Molecular dynamics simulations, in particular, have been instrumental in revealing the dynamic nature of the interaction between Polymyxin B3 and the bacterial outer membrane. researchgate.netnih.gov These simulations model the movement of atoms and molecules over time, allowing researchers to observe the conformational changes that occur as the drug approaches and binds to the membrane. All-atom MD simulations have been employed to construct realistic models of the Acinetobacter baumannii outer membrane, informed by quantitative membrane lipidomics data. nih.gov These simulations have shown that the initial binding is driven by electrostatic interactions between the positively charged diaminobutyric acid (Dab) residues of Polymyxin B3 and the negatively charged phosphate (B84403) groups of lipid A. nih.gov This interaction competitively displaces divalent cations that stabilize the LPS leaflet. nih.gov

Furthermore, MD simulations have revealed that upon approaching the hydrophobic core of the outer membrane, Polymyxin B3 adopts a unique folded conformation. nih.gov This conformational change is crucial for its membrane-disrupting activity. Steered MD simulations, a technique used to accelerate the simulation of events that occur over long timescales, have been utilized to model the penetration of polymyxins into the bacterial outer membrane. nih.gov

Molecular docking studies have also been employed to predict the binding poses of Polymyxin B3 and its analogs within the binding site of target molecules. For instance, a molecular docking model of a Polymyxin B3 analog in complex with human α-1-acid glycoprotein (AGP) was constructed to understand their binding interactions. nih.gov This model highlighted the importance of the N-terminal fatty acyl chain and the hydrophobic D-Phe6-L-Leu7 motif for binding to the ligand-binding cavity of AGP. nih.gov

Alanine scanning, a technique where individual amino acid residues are replaced with alanine, has been combined with molecular modeling to investigate the contribution of each residue to the binding energy of the Polymyxin B3-LPS complex. uran.ua Molecular modeling studies involving minimization, simulated annealing, and docking of alanine-substituted derivatives of Polymyxin B3 with the E. coli outer membrane LPS have shown that substitutions of the Dab residues at positions 1, 3, 5, 8, and 9 significantly reduce the binding energy. uran.ua In contrast, substitutions at positions 2, 6, 7, and 10 have a negligible effect on the binding energy. uran.ua These computational findings align with experimental observations of antimicrobial activity. nih.gov

The insights gained from these computational studies are pivotal for the rational design of new-generation polymyxin derivatives with improved efficacy and reduced toxicity. By understanding the key structural features required for potent antimicrobial activity and the modifications that can be tolerated, researchers can design novel analogs with enhanced therapeutic profiles. acs.orgacs.org

Research Findings from Computational Studies of UNII-L194HGU2LD and its Derivatives

| Computational Method | System Studied | Key Findings | Reference |

| All-atom Molecular Dynamics (MD) Simulations with Umbrella Sampling | Polymyxin B1 and E1 with A. baumannii outer membrane | Initial binding is electrostatic, with Dab residues interacting with lipid A phosphates. A unique folded conformation is adopted upon approaching the hydrophobic core. | nih.gov |

| Molecular Docking | Polymyxin B3 analog with human α-1-acid glycoprotein (AGP) | The N-terminal fatty acyl chain and the D-Phe6-L-Leu7 motif are crucial for binding to the AGP ligand-binding cavity. | nih.gov |

| Molecular Modeling (Minimization, Simulated Annealing, Docking) | Alanine-substituted Polymyxin B3 derivatives with E. coli LPS | Dab residues at positions 1, 3, 5, 8, and 9 are critical for the binding energy of the Polymyxin B3-LPS complex. | uran.ua |

| Molecular Dynamics (MD) Simulations | Polymyxin B1 with E. coli inner and outer membranes | Polymyxin B1 aggregates in the LPS headgroup region of the outer membrane with limited insertion, but readily inserts into the inner membrane core, causing destabilization. | plos.org |

| Molecular Dynamics (MD) Simulations | Polymyxin derivative with a biphenyl moiety | The biphenyl moiety strengthens affinity to the membrane and accelerates membrane penetration. | acs.org |

Contribution of Individual Residues to LPS Binding Energy (from Alanine Scanning and Molecular Modeling)

| Residue Substitution | Effect on Binding Energy with LPS | Reference |

| Dab1 -> Ala | Markedly reduced | uran.ua |

| Thr2 -> Ala | Virtually unchanged | uran.ua |

| Dab3 -> Ala | Markedly reduced | uran.ua |

| Dab5 -> Ala | Markedly reduced | uran.ua |

| D-Phe6 -> Ala | Virtually unchanged | uran.ua |

| Leu7 -> Ala | Virtually unchanged | uran.ua |

| Dab8 -> Ala | Markedly reduced | uran.ua |

| Dab9 -> Ala | Markedly reduced | uran.ua |

| Thr10 -> Ala | Virtually unchanged | uran.ua |

Metabolic Fate and Biotransformation Pathways of Unii L194hgu2ld in Preclinical Models

Enzymatic Degradation and Proteolytic Cleavage of UNII-L194HGU2LD

The primary route of metabolism for Tirzepatide, as with other peptide-based therapeutics, is through enzymatic degradation. nih.govfda.gov This process involves the breakdown of the molecule into smaller peptides and individual amino acids by ubiquitous proteases. The main enzymatic pathways identified are proteolytic cleavage of the peptide backbone, beta-oxidation of the C20 fatty diacid side chain, and amide hydrolysis. drugbank.comnih.govfda.gov

While specific proteolytic enzymes responsible for the degradation of Tirzepatide in vivo have not been explicitly identified in publicly available literature, the metabolism is described as a general catabolism process for peptides. diabetesjournals.org Unlike the natural incretin (B1656795) hormones GIP and GLP-1, which are rapidly inactivated by dipeptidyl peptidase-4 (DPP-4), Tirzepatide is designed to be resistant to this enzyme. This resistance is a key structural feature that contributes to its extended duration of action. The breakdown is likely carried out by various non-specific proteases present in the blood, tissues, and cells.

The precise cleavage sites along the 39-amino acid peptide backbone of Tirzepatide have not been detailed in available research. However, it is understood that proteolytic enzymes cleave the peptide bonds between amino acids, leading to the formation of several smaller, inactive peptide fragments. fda.gov Studies on similar large peptide molecules often utilize techniques like liquid chromatography-mass spectrometry (LC-MS) to identify these fragments and infer the cleavage locations. usp.org For Tirzepatide, it is known that this cleavage is a major metabolic pathway contributing to its clearance. fda.gov

Non-Enzymatic Degradation Pathways of UNII-L194HGU2LD

Non-enzymatic degradation, such as hydrolysis, can occur under certain physicochemical conditions. Forced degradation studies, which subject the compound to stress conditions like heat, light, and extreme pH, are used to understand its intrinsic stability. waters.com For Tirzepatide, stability is influenced by temperature and pH. nih.gov It is prone to degradation at temperatures above 60°C or below 4°C and at pH levels that are too low or too high. nih.gov Under thermal stress, non-enzymatic cleavage of the linker and the fatty acid moiety has been observed. waters.com One study noted the formation of a diketopiperazine byproduct due to factors including improper temperature, which can lead to instability. fda.gov However, under normal physiological conditions (temperature and pH), enzymatic degradation is the predominant pathway for its breakdown.

Identification and Characterization of UNII-L194HGU2LD Metabolites

Preclinical and clinical studies have established that Tirzepatide is extensively metabolized, and the parent drug is not detected in urine or feces. drugbank.com The metabolites are the primary forms excreted from the body. drugbank.com

Metabolite profiling in plasma from rats, monkeys, and humans shows that the parent drug, Tirzepatide, is the major circulating component, accounting for approximately 87% of total radioactivity in rats and 84% in monkeys. diabetesjournals.org In human plasma, the parent drug constitutes about 80% of the circulating radioactivity. fda.gov

Several minor metabolites have been identified, resulting from the three main metabolic pathways:

Proteolytic cleavage: This leads to the formation of smaller peptide fragments. In human plasma, four minor metabolites from this pathway were identified, each individually accounting for less than 5.7% of the total circulating radioactivity. fda.gov

Beta-oxidation: The C20 fatty diacid side chain undergoes oxidation.

Amide hydrolysis: This process also contributes to the breakdown of the molecule.

Crucially, preclinical studies in rats and monkeys have shown that the circulating metabolite profiles are similar to those found in humans, with no single metabolite representing more than 10% of the total drug-related exposure. fda.gov This indicates that the preclinical models are relevant for studying the metabolic fate of Tirzepatide. The specific structures of these metabolites are not detailed in the available literature.

| Metabolic Pathway | Resulting Metabolites | Abundance in Preclinical Plasma (Rat/Monkey) | Notes |

|---|---|---|---|

| Proteolytic Cleavage | Smaller peptide fragments | Minor | Multiple minor metabolites formed. |

| Beta-oxidation | Metabolites of the C20 fatty diacid moiety | Minor | Contributes to the overall clearance. |

| Amide Hydrolysis | Hydrolyzed products | Minor | Part of the metabolic clearance process. |

Tissue Distribution and Cellular Accumulation of UNII-L194HGU2LD and its Metabolites in Preclinical Systems

The distribution of Tirzepatide and its metabolites has been investigated in preclinical models using radiolabeled compounds. A quantitative whole-body autoradiography (QWBA) study in Long Evans rats following a single subcutaneous dose of [14C]-Tirzepatide showed that radioactivity was distributed to tissues as early as one-hour post-dose. diabetesjournals.org

The highest concentrations of radioactivity were observed between 12 and 48 hours post-dose in the following tissues: diabetesjournals.org

Injection site

Kidney

Cecum

Urinary bladder

Intervertebral ligaments

Arterial wall

Lungs

Liver

This distribution pattern is consistent with its routes of elimination, primarily through urine and feces. diabetesjournals.org In both rats and monkeys, the dosed radioactivity was almost completely recovered (>97%), with excretion occurring via both renal and fecal routes. diabetesjournals.org Studies in mice have also highlighted that Tirzepatide exerts lipid-lowering effects by targeting lipid uptake specifically in the liver and adipose tissue. miragenews.com Preclinical research in obese mice demonstrated that Tirzepatide enhances insulin-stimulated glucose disposal in skeletal muscle and white adipose tissue. nih.gov

| Preclinical Model | Study Type | Tissues with Highest Accumulation of Radioactivity | Time of Peak Concentration |

|---|---|---|---|

| Long Evans Rat | Quantitative Whole-Body Autorography (QWBA) | Dose site, kidney, cecum, urinary bladder, intervertebral ligaments, arterial wall, lungs, liver | 12 to 48 hours post-dose |

Interaction of UNII-L194HGU2LD with Endogenous Metabolic Networks and Enzymes

Tirzepatide does not undergo significant metabolism by cytochrome P450 (CYP) enzymes, and in vitro studies indicate a low risk of clinically relevant drug-drug interactions mediated by CYP enzyme inhibition or induction. fda.gov Its primary interactions with endogenous metabolic networks are pharmacodynamic in nature, stemming from its dual agonist activity at GIP and GLP-1 receptors.

In preclinical mouse models of metabolic dysfunction-associated steatotic liver disease (MASLD), Tirzepatide has been shown to significantly modulate gene expression related to lipid metabolism. researchgate.net Key findings include:

Downregulation of Fatty Acid Uptake: Tirzepatide reduces the expression of proteins involved in fatty acid transport, such as CD36 and fatty acid binding proteins (Fabp2/4). researchgate.netresearchgate.net This action helps to decrease lipid accumulation in the liver and adipose tissue. miragenews.com

Promotion of Cholesterol Efflux: The compound upregulates the expression of Hnf4a, Abcg5, and Abcg8, proteins that are critical for promoting cholesterol excretion. researchgate.netresearchgate.net

Modulation of Energy Metabolism: In brown adipose tissue of mice, Tirzepatide treatment was associated with the differential expression of genes involved in lipid and energy metabolism, including Cyp1a1, Hsd11b1, and Atp1a3. researchgate.net It also enhances the expression of adipose triglyceride lipase (B570770) (ATGL), suggesting increased lipolysis and energy expenditure in adipose tissue. miragenews.com

PPAR Signaling Pathway: KEGG pathway analysis in preclinical models indicates that proteins differentially expressed after Tirzepatide treatment are enriched in the PPAR signaling pathway, which is a key regulator of lipid metabolism and energy homeostasis. researchgate.net

These interactions demonstrate that Tirzepatide's therapeutic effects are mediated through a complex interplay with endogenous metabolic and signaling pathways, leading to improved lipid profiles and enhanced insulin (B600854) sensitivity. researchgate.net

Advanced Analytical Methodologies for the Quantification and Characterization of Unii L194hgu2ld in Complex Research Matrices

Immunoassays and Biosensor-Based Detection Methods for UNII-L194HGU2LD

Immunoassays and biosensors offer sensitive, specific, and often rapid means for detecting and quantifying UNII-L194HGU2LD. These methods leverage the high affinity and specificity of antibodies or biological recognition elements for the target analyte.

Immunoassays: Enzyme-linked immunosorbent assays (ELISA) and chemiluminescent enzyme immunoassays (CLEIA) have been successfully developed for the quantification of Polymyxin (B74138) B (PMB), which includes PB3. These assays typically involve antibodies raised against PMB, enabling detection at very low concentrations.

Sensitivity and Specificity: A highly sensitive ELISA for Polymyxin B sulfate (B86663) (PMB) in human serum has demonstrated the capability to measure concentrations as low as 32 pg/mL nih.gov. This assay exhibited a limit of detection (LOD) of 1.8 ng/mL and an IC50 (half-maximal inhibitory concentration) of 30.6 ng/mL, with minimal cross-reactivity (0.05%) towards Polymyxin E nih.govnih.gov. Competitive ELISA (ic-ELISA) and indirect competitive chemiluminescent enzyme immunoassay (ic-CLEIA) have also been developed, reporting LODs of 17.4 ng/mL and 14.5 ng/mL, respectively researchgate.netuminho.pt. These methods have been validated for samples such as meat, showing recovery rates between 77.4% and 106.1% researchgate.netuminho.pt. A direct antibody-coated ELISA format, offering a shorter assay duration of 1.5 hours, has shown excellent agreement with LC-MS/MS data (R² = 98%) and a dynamic measurement range adjusted to 5.0-192 ng/mL for convenient therapeutic drug monitoring nih.gov. Immunoassays have also been adapted for detecting PMB in mouse serum and kidney tissue mdpi.com. Furthermore, gold nanoparticle-based immunochromatographic test (ICT) strips have been developed for rapid, semi-quantitative detection, with visible detection limits of 25 ng/mL in milk and 500 µg/kg in animal feed mdpi.comresearchgate.net.

Biosensor-Based Detection: Biosensors utilize biological recognition elements immobilized on a transducer surface to detect analytes. For UNII-L194HGU2LD, biosensors have been explored for various applications, including antibiotic detection and endotoxin (B1171834) monitoring.

Whole-Cell Biosensors: A whole-cell biosensor system, constructed using Bacillus subtilis, has been engineered to detect cell envelope-acting antibiotics, including Polymyxin B. This biosensor demonstrated a dose-dependent fluorescence response, with a detection range for Polymyxin B between 0.125 and 12 μg/mL nih.gov. The specificity of this system is directed towards antibiotics that disrupt the bacterial cell envelope nih.gov.

Electrochemical Biosensors: Electrochemical biosensors employing immobilized Polymyxin B on gold electrodes have been developed for the detection of lipopolysaccharides (LPS), a key component of Gram-negative bacterial outer membranes researchgate.netmdpi.comcopernicus.org. These systems aim for portability and ease of use, with one study reporting the detection of LPS from E. coli 0111 in the range of 0.2–0.8 ng/mL mdpi.com. Biosensor approaches that exploit bacterial responses to outer membrane damage have also been utilized to screen for novel antimicrobials, with Polymyxin B serving as a positive control nih.gov.

Hyphenated Techniques for Enhanced Resolution and Specificity (e.g., GC-MS, CE-MS)

Hyphenated techniques, which combine separation methods with mass spectrometry, are indispensable for the precise identification and quantification of complex molecules like UNII-L194HGU2LD in intricate biological or environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is a powerful tool for analyzing volatile and semi-volatile organic compounds, it is generally not directly applicable to large, polar, and non-volatile peptides such as Polymyxin B3 without extensive derivatization. The provided literature search did not yield specific applications of GC-MS for the analysis of UNII-L194HGU2LD or other Polymyxin B components.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is a highly effective technique for separating and analyzing polar and charged molecules, including peptides. It combines the separation power of capillary electrophoresis, which separates analytes based on their charge-to-size ratio, with the identification and quantification capabilities of mass spectrometry nih.govnih.govresearchgate.net. CE-MS offers high resolution and sensitivity, making it suitable for complex mixtures. Although direct applications of CE-MS specifically for UNII-L194HGU2LD were not detailed in the search results, its established utility for peptide analysis suggests its potential relevance for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as the predominant hyphenated technique for the accurate quantification and characterization of UNII-L194HGU2LD and its related components (Polymyxin B1, B2, and isoleucine-Polymyxin B1). Numerous studies have reported the development and validation of robust LC-MS/MS methods for these purposes, primarily for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Methodological Approaches: Various LC-MS/MS configurations, including Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), have been employed. These methods typically utilize C18 stationary phases and gradient elution with mobile phases consisting of aqueous formic acid and organic solvents like acetonitrile (B52724) nih.govshimadzu.comfrontiersin.orgnih.govoup.comresearchgate.netnih.govnih.gov. Sample preparation often involves protein precipitation using agents such as trichloroacetic acid (TCA) or acetonitrile with formic acid nih.govshimadzu.comfrontiersin.orgresearchgate.netnih.govmagtechjournal.com.

Quantification of Polymyxin B3: These LC-MS/MS methods are capable of separating and quantifying individual Polymyxin B components, including PB3.

One UPLC-MS/MS method reported linear concentration ranges of 0.0065–3.2 mg/L for PB1, PB2, PB3, and isoleucine-polymyxin B1 in serum and epithelial lining fluid, with interday variation below 10% and accuracy between 88%–115% nih.govoup.com.

HPLC-MS/MS methods have established linear ranges for PB3, for instance, from 11.9–948.5 ng/mL in human plasma, with high recovery rates (92–99%) and good precision shimadzu.comfrontiersin.orgresearchgate.netnih.gov.

These validated methods have been successfully applied to clinical studies, enabling the monitoring of drug concentrations in critically ill patients and understanding the pharmacokinetics of different Polymyxin B components mdpi.comfrontiersin.orgresearchgate.netnih.govnih.govmagtechjournal.com.

Stability and Isomer Analysis: LC-MS/MS has also been instrumental in studying the stability of Polymyxin B3 under different pH and temperature conditions, revealing insights into potential N-acyl migration and the reversible nature of these processes nih.gov. The ability of LC-MS/MS to resolve structural isomers, such as PB2 and PB3, is critical for accurate quantification shimadzu.comnih.gov.

Table 1: Performance Metrics of Immunoassays for Polymyxin B

| Assay Type | Limit of Detection (LOD) | IC50 / Linear Range (approx.) | Matrix Examples | Reference |

| ELISA | 32 pg/mL | IC50: 30.6 ng/mL | Human Serum | nih.gov |

| ELISA | 1.8 ng/mL | IC50: 30.6 ng/mL | Human Serum | nih.gov |

| ic-ELISA | 17.4 ng/mL | IC50: 257.1 ng/mL | Meat Samples | researchgate.netuminho.pt |

| ic-CLEIA | 14.5 ng/mL | IC50: 250.8 ng/mL | Meat Samples | researchgate.netuminho.pt |

| ICT Strip | 25 ng/mL (visible) | Cutoff: 100 ng/mL | Milk | mdpi.comresearchgate.net |

| ICT Strip | 500 µg/kg (visible) | Cutoff: 1000 µg/kg | Animal Feed | mdpi.comresearchgate.net |

Table 2: Performance Metrics of LC-MS/MS Methods for Polymyxin B Components (including PB3)

| Technique | Analyte(s) | Linear Range (approx.) | Accuracy (%) | Precision (CV %) | Matrix Examples | Reference |

| UPLC-MS/MS | PB1, PB2, PB3, Ile-PB1 | 0.0065–3.2 mg/L | 88–115 | <10 | Serum, ELF | nih.govoup.com |

| HPLC-MS/MS | PB1, PB2, PB3, Ile-PB1 | PB1: 1.00–20.02 μg/mL; PB2: 0.10–2.04 μg/mL | Not specified | Not specified | Human Plasma | frontiersin.org |

| HPLC-MS/MS | PB1, PB1-I, PB2, PB3 | PB1/PB1-I: 100–8000 ng/mL; PB2/PB3: 11.9–948.5 ng/mL | Not specified | <5 | Human Plasma | researchgate.netnih.gov |

| HPLC-MS/MS | PB1, PB2, PB3, Ile-PB1, PE1, PE2 | Not specified (validated method) | Satisfied | Satisfied | Human Plasma | nih.gov |

| LC-MS/MS | PB1, PB2, PB3, Ile-PB1 | Not specified (validated method) | 95.3–111.7 | <5.1 | Human Plasma | nih.gov |

Note: ELF: Epithelial Lining Fluid; CV: Coefficient of Variation.

Preclinical Mechanistic Research and in Vitro/in Vivo Models for Unii L194hgu2ld Investigations

Development and Validation of Cellular Models for Mechanistic Studies of UNII-L194HGU2LD

Cellular models are foundational for dissecting the molecular mechanisms of drug action and understanding cellular responses. These models aim to recapitulate aspects of the in vivo environment to study drug-target interactions, cellular pathways, and the direct effects of compounds.

Primary Cell Cultures and Immortalized Cell Lines

Primary cell cultures are derived directly from tissue samples and retain characteristics closer to their in vivo state, offering high physiological relevance. Immortalized cell lines, on the other hand, are derived from primary cells that have undergone genetic transformation, allowing for indefinite proliferation and ease of handling. Both have been utilized in studies assessing the cellular impact of polymyxins, primarily in the context of toxicity rather than direct antibacterial mechanism elucidation for specific components. For instance, studies investigating the nephrotoxicity of polymyxins have employed mammalian cell lines such as HepG2 and HEK293, as well as primary human renal cells, to evaluate cytotoxicity and predict potential in vivo effects. nih.gov While these models are crucial for understanding drug disposition and potential off-target cellular effects, specific studies detailing the use of these models to dissect the unique antibacterial mechanisms of Polymyxin (B74138) B3 are not extensively documented. The choice between primary cells and immortalized cell lines depends on the specific research question, with primary cells offering greater physiological fidelity but limited lifespan, while immortalized lines provide consistency and scalability. atcc.orgregmednet.com

3D Cell Culture and Organoid Models

Three-dimensional (3D) cell culture models, including spheroids and organoids, are increasingly used to provide a more complex and physiologically relevant microenvironment compared to traditional 2D cell cultures. These models better mimic the in vivo tissue architecture, cell-cell interactions, and extracellular matrix, which can be critical for studying drug penetration, efficacy, and complex cellular responses. While research into polymyxin mechanisms broadly explores their interaction with bacterial membranes, direct applications of 3D cell culture or organoid models specifically for investigating Polymyxin B3's antibacterial mechanisms are not prominently featured in the current literature. However, the principles of drug testing in 3D models are well-established for various therapeutic areas, highlighting their potential for future mechanistic studies. asm.orgeppendorf.commdpi.com

Mechanistic Studies of UNII-L194HGU2LD in Tissue Slice Models and Ex Vivo Systems

Tissue slice models and ex vivo systems offer a more complex biological context than cell cultures, preserving tissue architecture and cell-cell interactions, thereby providing a closer approximation of the in vivo environment. These models are valuable for studying drug efficacy, toxicity, and mechanisms of action in a tissue-specific manner. asm.orgmdpi.comnih.govfrontiersin.org However, the literature does not prominently feature studies that have specifically employed tissue slice or ex vivo models to elucidate the detailed antibacterial mechanisms of Polymyxin B3. While general research on polymyxin-membrane interactions is extensive, the application of these advanced tissue models to dissect the specific contributions of Polymyxin B3 to these mechanisms remains an area for further exploration.

Pharmacodynamic Marker Identification and Validation in Preclinical Animal Models for UNII-L194HGU2LD